2-Amino-5-formylbenzonitrile

Catalog No.
S689594
CAS No.
22782-40-7
M.F
C8H6N2O
M. Wt
146.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-formylbenzonitrile

CAS Number

22782-40-7

Product Name

2-Amino-5-formylbenzonitrile

IUPAC Name

2-amino-5-formylbenzonitrile

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

InChI

InChI=1S/C8H6N2O/c9-4-7-3-6(5-11)1-2-8(7)10/h1-3,5H,10H2

InChI Key

XAAOIISWHPZUEL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C=O)C#N)N

Canonical SMILES

C1=CC(=C(C=C1C=O)C#N)N

The exact mass of the compound 2-Amino-5-formylbenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Amino-5-formylbenzonitrile (CAS 22782-40-7) is a highly functionalized aromatic building block featuring ortho-positioned amino and nitrile groups alongside a para-formyl group . This specific substitution pattern makes it a privileged intermediate for the synthesis of complex nitrogen-containing heterocycles, including quinazolines, quinolines, and specialized radiolabeling precursors for PARP inhibitors [1]. In procurement and process chemistry, its primary value lies in providing orthogonal reactivity handles—allowing sequential or multi-component condensations—while bypassing the hazardous cryogenic formylation steps required to synthesize it from simpler halogenated precursors [2].

Substituting 2-amino-5-formylbenzonitrile with simpler analogs like 4-aminobenzaldehyde or 2-aminobenzonitrile results in the loss of critical orthogonal reactive sites required for late-stage heterocycle functionalization . Attempting to synthesize it in-house from the cheaper 2-amino-5-bromobenzonitrile requires halogen-lithium exchange using n-butyllithium at -78 °C under strict anhydrous conditions [1]. This cryogenic organometallic step is notoriously difficult to scale, poses significant safety and moisture-sensitivity challenges, and often suffers from inconsistent yields due to competing side reactions [1]. Procuring the pre-formylated compound directly mitigates these scale-up bottlenecks, eliminates the need for specialized cryogenic reactors, and ensures batch-to-batch reproducibility for downstream Sandmeyer or condensation reactions [2].

Avoidance of Cryogenic Organolithium Scale-Up Bottlenecks

In-house synthesis of 2-amino-5-formylbenzonitrile from 2-amino-5-bromobenzonitrile requires the use of pyrophoric n-butyllithium and strict temperature control at -78 °C to achieve halogen-lithium exchange prior to DMF quenching [1]. Procuring the compound directly eliminates this hazardous, energy-intensive step, allowing subsequent reactions (such as Sandmeyer transformations) to proceed under standard laboratory or plant conditions[2].

Evidence DimensionTemperature and reagent hazard requirements
Target Compound DataReady-to-use at standard ambient conditions
Comparator Or BaselineIn-house synthesis from 2-amino-5-bromobenzonitrile requires -78 °C and n-BuLi
Quantified Difference100% elimination of cryogenic cooling and pyrophoric organometallic handling
ConditionsHalogen-lithium exchange formylation vs. direct procurement

Bypassing cryogenic organometallic steps significantly reduces manufacturing hazards, equipment costs, and batch failure rates during scale-up.

Orthogonal Reactivity for Heterocycle Synthesis

Compared to simpler analogs like 4-aminobenzaldehyde, 2-amino-5-formylbenzonitrile possesses a critical nitrile group ortho to the amine . This trifunctional arrangement allows the formyl group to undergo selective condensation or reductive amination while preserving the ortho-amino nitrile core for subsequent ring closure into quinazolines or tetrazoles [1].

Evidence DimensionAvailable orthogonal cyclization sites
Target Compound Data3 distinct reactive sites (amino, nitrile, formyl)
Comparator Or Baseline4-Aminobenzaldehyde (2 reactive sites)
Quantified DifferenceProvides an essential ortho-nitrile handle for direct pyrimidine/quinazoline ring formation
ConditionsMulti-step heterocyclic scaffold synthesis

The presence of the nitrile group ortho to the amine is absolutely critical for synthesizing complex fused pyrimidines and quinazoline-based kinase inhibitors without requiring extra functionalization steps.

Yield Optimization and Step Reduction in PARP Inhibitor Precursor Synthesis

When synthesizing advanced radiolabeling precursors like 2-bromo-5-formylbenzonitrile for 18F-Olaparib derivatives, starting from 2-amino-5-bromobenzonitrile yields only 46% over two steps due to losses during formylation and subsequent purification[1]. Procuring 2-amino-5-formylbenzonitrile directly cuts the synthetic sequence in half, isolating the yield strictly to the Sandmeyer transformation and avoiding the carryover of unreacted brominated impurities[2].

Evidence DimensionNumber of synthetic steps and overall yield to target intermediate
Target Compound Data1 step (direct Sandmeyer reaction)
Comparator Or Baseline2-Amino-5-bromobenzonitrile (2 steps, 46% overall yield)
Quantified DifferenceReduces synthetic steps by 50% and eliminates intermediate formylation purification losses
ConditionsSynthesis of 2-bromo-5-formylbenzonitrile

Purchasing the pre-formylated building block directly accelerates the synthesis of complex radiotracer precursors and active pharmaceutical ingredients (APIs) by maximizing final step yields.

Synthesis of Radiolabeling Precursors for PET Imaging

2-Amino-5-formylbenzonitrile is a direct precursor for 2-bromo-5-formylbenzonitrile via the Sandmeyer reaction. This intermediate is critical for synthesizing organoboron precursors (e.g., OLA-BPin) used in the copper-mediated 18F-fluorodeboronation to produce 18F-labeled PARP inhibitors like Olaparib [1].

Development of Quinazoline-Based Kinase Inhibitors

The ortho-amino nitrile functionality is a privileged motif for constructing quinazoline and fused pyrimidine cores. The independent reactivity of the para-formyl group allows for divergent late-stage functionalization before or after heterocyclic ring closure, making it ideal for kinase inhibitor library synthesis .

Multi-Component Condensation Reactions

Due to the presence of both an electrophilic aldehyde and a nucleophilic aniline, this compound serves as a highly versatile building block in multi-component reactions (such as Ugi or Biginelli variants), enabling the rapid assembly of complex, drug-like scaffolds without the need for cryogenic pre-functionalization [2].

XLogP3

1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Wikipedia

2-Amino-5-formylbenzonitrile

Dates

Last modified: 08-15-2023

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